1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene
Description
Properties
IUPAC Name |
1-chloro-2-(4-nitrophenyl)sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVGIHOVENLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene typically involves the reaction of 2-chlorothiophenol with 4-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating comparable efficacy to established antibiotics like ciprofloxacin and penicillin . The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, making these compounds valuable in treating bacterial infections.
Anticancer Potential
Research has also explored the anticancer properties of sulfonamide derivatives. Compounds containing similar structural motifs have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of electron-withdrawing groups like nitro enhances the compound's reactivity towards cellular targets.
Medicinal Chemistry Applications
The versatility of this compound extends to its use as a building block in drug design. Its ability to form diverse derivatives allows researchers to modify its structure for improved biological activity. Notably, it serves as a precursor for synthesizing more complex molecules with potential therapeutic applications .
Case Studies
-
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against mycobacterial and fungal strains. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition rates, suggesting potential for development into new antimicrobial agents . -
Structure-Activity Relationship (SAR) Analysis
Another research effort focused on understanding the SAR of sulfonamide derivatives. By systematically altering substituents on the phenyl rings, researchers identified key modifications that enhanced biological activity while reducing toxicity. This study highlighted the importance of electronic effects imparted by nitro and chloro groups in optimizing drug candidates .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chlorophenyl group can participate in binding interactions with proteins or other biomolecules .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene, a compound with the CAS number 33667-99-1, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a nitro group and a chlorophenyl sulfanyl moiety. Its structure can be represented as follows:
This compound exhibits both electrophilic and nucleophilic characteristics due to the presence of the nitro and sulfanyl groups, respectively.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chlorinated nitrobenzenes have shown effectiveness against various bacterial strains, including Clostridioides difficile . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Clostridioides difficile | TBD |
| 1-chloro-2,4-dinitrobenzene | Various gram-positive bacteria | 5 µg/mL |
| Tetryl | Gram-negative bacteria | 10 µg/mL |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of nitroaromatic compounds have been extensively studied. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Cytotoxic Effects on HCT116 Cells
A study investigating the effects of various nitroaromatic compounds on HCT116 colorectal cancer cells found that certain derivatives exhibited significant cytotoxicity with GI50 values in the micromolar range. The specific activity of this compound remains to be fully characterized but is anticipated to be comparable based on structural similarities.
Table 2: Cytotoxicity Data for Nitro Compounds
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | HCT116 | TBD |
| NSC697923 | HCT116 | 1.0 ± 0.1 |
| Tri-1 | HCT116 | 6.6 ± 0.5 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in redox regulation and cancer progression .
- Oxidative Stress Induction : The nitro group can undergo reduction within biological systems, generating reactive intermediates that contribute to oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene, and how can intermediates be characterized spectroscopically?
- Methodology :
- Synthesis : Use 2-chlorobenzenethiol and 4-nitrochlorobenzene in a nucleophilic aromatic substitution reaction. Reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate the thiol .
- Characterization : Confirm intermediates via FT-IR (S–H stretch at ~2550 cm⁻¹), ¹H/¹³C NMR (aromatic protons and nitro group shifts), and LC-MS for molecular ion validation. Monitor reaction progress using TLC with UV visualization .
Q. How can the purity of this compound be assessed, and what analytical techniques are critical for impurity profiling?
- Methodology :
- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity. GC-MS can detect volatile byproducts like unreacted thiols .
- Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values to validate stoichiometry .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in sulfanyl-nitrobenzene derivatives, and what software is recommended for refinement?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Collect data at low temperature (100 K) to minimize thermal motion .
- Refinement : Use SHELXL (via Olex2 interface) for structure solution. Key parameters: bond length accuracy (±0.01 Å), displacement parameters (ADPs), and hydrogen bonding networks. Validate using R-factors (<5%) and residual electron density maps .
Q. What mechanistic insights explain the reactivity of the sulfanyl group in electrophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent polarity) using UV-Vis spectroscopy. Compare activation energies for sulfanyl vs. nitro group participation .
- Computational Modeling : Perform DFT calculations (Gaussian 16) to map transition states and electron density surfaces. The sulfanyl group’s electron-donating resonance effects may compete with nitro’s electron-withdrawing nature .
Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation pathways are predominant?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (~200–250°C). Couple with FT-IR gas-phase analysis to detect SO₂ or NOx emissions .
- Photolysis : Expose to UV light (λ = 254 nm) in quartz cells. Track nitro-to-nitrite isomerization via Raman spectroscopy or HPLC-MS for nitroso byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
